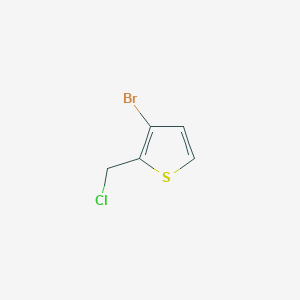

3-Bromo-2-(chloromethyl)thiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-2-(chloromethyl)thiophene is an organosulfur compound with the molecular formula C5H4BrClS2 . It is a derivative of thiophene, which is a five-membered heterocyclic compound containing one sulfur atom .

Synthesis Analysis

The synthesis of 3-Bromo-2-(chloromethyl)thiophene and its derivatives can be achieved through various methods. One of the common methods is the halogen dance (HD) reaction, which involves the treatment of halogenated heteroaromatic compounds with LDA, leading to the formation of rearranged lithiated intermediates . Another approach is the direct formylation or carboxylation of polyhalo-substituted thiophenes .Molecular Structure Analysis

The molecular structure of 3-Bromo-2-(chloromethyl)thiophene consists of a five-membered thiophene ring with bromine and chloromethyl substituents. The average mass of the molecule is 243.572 Da, and the monoisotopic mass is 241.862625 Da .Chemical Reactions Analysis

3-Bromo-2-(chloromethyl)thiophene can undergo various chemical reactions. For instance, it can participate in the halogen dance reaction, which is a useful synthetic tool to access positions in aromatic and heteroaromatic systems for subsequent functionalization .Physical And Chemical Properties Analysis

3-Bromo-2-(chloromethyl)thiophene has a density of 1.8±0.1 g/cm3, a boiling point of 197.3±20.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C . It also has a molar refractivity of 37.2±0.3 cm3 and a polar surface area of 28 Å2 .科学的研究の応用

Organic Semiconductors

3-Bromo-2-(chloromethyl)thiophene: is a valuable precursor in the synthesis of organic semiconductors. Thiophene derivatives are known for their excellent charge-carrier properties, which are essential for the development of organic field-effect transistors (OFETs). The bromine atom in the compound can undergo further functionalization, allowing for the fine-tuning of electronic properties .

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. The 3-Bromo-2-(chloromethyl)thiophene can be incorporated into polymers or coatings that protect metals from corrosion, thus extending the life of metal components in harsh environments .

Pharmacological Research

Thiophene derivatives exhibit a range of pharmacological properties. 3-Bromo-2-(chloromethyl)thiophene could be used as a building block in the synthesis of compounds with potential anticancer, anti-inflammatory, or antimicrobial activities. Its modification can lead to new drugs with improved efficacy and reduced side effects .

Advanced Material Science

This compound plays a significant role in advanced material science, particularly in the development of new materials with specific optical or electronic properties. Its ability to undergo various chemical reactions makes it a versatile tool for creating novel materials .

Synthetic Chemistry

In synthetic chemistry, 3-Bromo-2-(chloromethyl)thiophene is used in the construction of complex molecules. It can participate in cross-coupling reactions, serve as an intermediate in multistep syntheses, and enable the introduction of functional groups that can lead to diverse chemical structures .

Safety and Hazards

将来の方向性

Thiophene derivatives, including 3-Bromo-2-(chloromethyl)thiophene, have gained increased interest in many fields of science and industry. They can be utilized for further synthesis of new molecular structures . Moreover, they are notably useful as building blocks in numerous chemical transformations . Therefore, the future directions in the study of 3-Bromo-2-(chloromethyl)thiophene may involve exploring its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

作用機序

Target of Action

3-Bromo-2-(chloromethyl)thiophene is a chemical compound used in research It’s worth noting that thiophene derivatives have been studied for their potential biological activities .

Mode of Action

It’s known that thiophene derivatives can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biological activities . For instance, they can act as corrosion inhibitors and play a role in the development of organic semiconductors .

Result of Action

Thiophene derivatives have been associated with various pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities .

Action Environment

The stability and reactivity of thiophene derivatives can be influenced by factors such as temperature, ph, and the presence of other chemical agents .

特性

IUPAC Name |

3-bromo-2-(chloromethyl)thiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClS/c6-4-1-2-8-5(4)3-7/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAGPKKOVYJXIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-(chloromethyl)thiophene | |

CAS RN |

7353-88-0 |

Source

|

| Record name | 3-bromo-2-(chloromethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-ethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2856749.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one](/img/structure/B2856754.png)

![N-(1-Cyanocyclohexyl)-2-[4-(2-oxopyrrolidin-1-yl)azepan-1-yl]propanamide](/img/structure/B2856761.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2856762.png)

![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2856769.png)

![N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2856770.png)

![5-chloro-N-methyl-N-[(oxolan-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2856771.png)